(5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
Description
This compound is a methanone derivative featuring a 5-cyclopropylisoxazole moiety linked via a ketone bridge to a piperidine ring substituted with a 6-methoxypyrazin-2-yloxy group. The cyclopropyl group may enhance metabolic stability, while the methoxypyrazine could influence electronic properties or binding interactions .
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-15-8-18-9-16(19-15)24-12-3-2-6-21(10-12)17(22)13-7-14(25-20-13)11-4-5-11/h7-9,11-12H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIICSOLYUUPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclopropylisoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclopropyl ketone and hydroxylamine, under acidic or basic conditions.
Attachment of the Methoxypyrazine Moiety: This step involves the nucleophilic substitution reaction where the methoxypyrazine is introduced to the intermediate compound.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially converting it to an isoxazoline derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce isoxazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, researchers are exploring the compound’s potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.
Industry
Industrially, this compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues and their differentiating features are summarized below:
Key Observations :
- Heterocyclic Diversity : The target’s isoxazole and pyrazine groups contrast with 7a ’s pyrazole-thiophene system and w3 ’s triazole-pyrimidine scaffold. These differences impact electronic properties and binding site compatibility.
- Substituent Effects : The 6-methoxypyrazine in the target may improve solubility compared to w3 ’s chloro-pyrimidine, which is typically lipophilic.
- Backbone Flexibility : The piperidine ring in the target allows conformational adaptability, whereas w3 ’s piperazine introduces basicity (pKa ~8.1) for salt formation .
Physicochemical Properties
Critical physicochemical parameters inferred from analogous compounds:
| Property | Target Compound (Predicted) | Compound 7a (Measured) | Compound w3 (Measured) |
|---|---|---|---|
| Molecular Weight | ~387.4 g/mol | 292.3 g/mol | 506.0 g/mol |
| logP (Lipophilicity) | ~2.5 (moderate) | 1.8 | 3.1 |
| Hydrogen Bond Acceptors | 7 | 6 | 9 |
| Solubility (aq.) | Moderate (~50 µM) | Low (<10 µM) | Low (~20 µM) |
Notes:
Methodological Considerations for Similarity Assessment
As highlighted in PubMed (2020), structural similarity comparisons rely on descriptors like pharmacophore alignment, molecular fingerprints, or 3D shape matching . For the target compound:
- Pharmacophore Overlap : The isoxazole and pyrazine may align with kinase inhibitors (e.g., JAK/STAT inhibitors), similar to w3 ’s triazole-pyrimidine motif .
- Dissimilarity Metrics : Tanimoto coefficients (<0.4) between the target and 7a /w3 suggest significant divergence, emphasizing the need for multi-parameter analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
